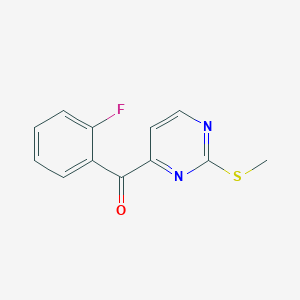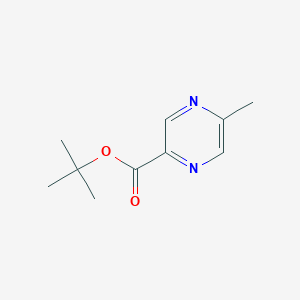![molecular formula C10H7ClN2O2 B8691009 Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- CAS No. 921625-85-6](/img/structure/B8691009.png)
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-
Overview
Description
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is a chemical compound with the molecular formula C10H7ClN2O2. It is known for its unique structure, which includes a phenol group and a pyrimidine ring substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(2-chloro-4-pyrimidinyl)oxy]-: Similar structure but with the pyrimidine ring substituted at the 4-position.
Phenol, 3-[(2-bromo-4-pyrimidinyl)oxy]-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 3-[(2-chloro-5-pyrimidinyl)oxy]-: Similar structure but with the pyrimidine ring substituted at the 5-position.
Uniqueness
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
921625-85-6 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyphenol |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-12-5-4-9(13-10)15-8-3-1-2-7(14)6-8/h1-6,14H |
InChI Key |
WJSGTZZJSAJFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
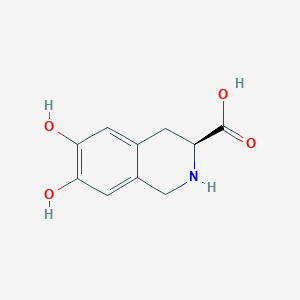
![Formamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B8690934.png)
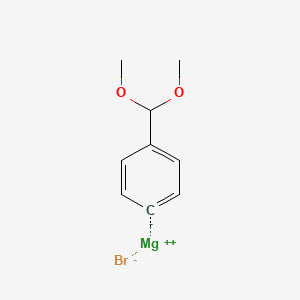

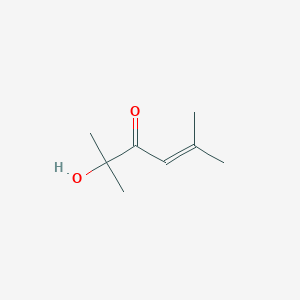
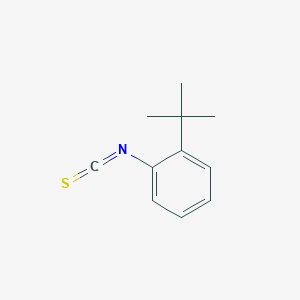
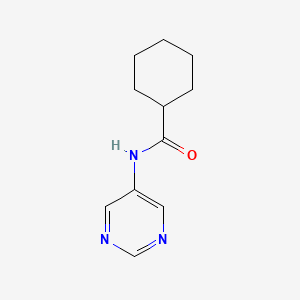
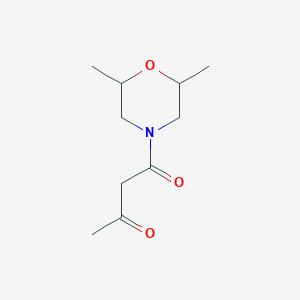
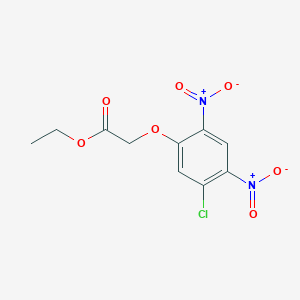
![1,1-Dimethylethyl [1-(hydroxymethyl)-2-methyl-2-phenylpropyl]carbamate](/img/structure/B8690988.png)
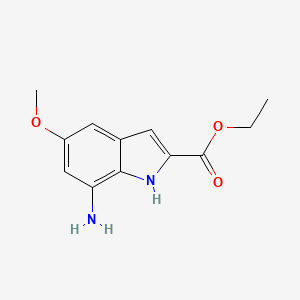
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
